benzyl N-(3-hydroxy-3-methylbutyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-hydroxy-3-methylbutyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxy-3-methylbutylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3-hydroxy-3-methylbutyl)carbamate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
Benzyl N-(3-hydroxy-3-methylbutyl)carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzyl N-(3-hydroxy-3-methylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The hydroxyl and carbamate groups play a crucial role in its binding affinity and specificity . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the 3-hydroxy-3-methylbutyl group, making it less complex and potentially less biologically active.
N-(3-hydroxy-3-methylbutyl)carbamate: Lacks the benzyl group, which may affect its chemical reactivity and biological interactions.
Uniqueness
Benzyl N-(3-hydroxy-3-methylbutyl)carbamate is unique due to its combination of a benzyl group, a carbamate group, and a 3-hydroxy-3-methylbutyl group. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
benzyl N-(3-hydroxy-3-methylbutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,16)8-9-14-12(15)17-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZJMYRJXFMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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